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Compound of Interest

Compound Name: 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Cat. No.: B3022032 Get Quote

An In-Depth Technical Guide to the Solubility and Stability of 5-tert-Butyl-1H-imidazole-4-carbaldehyde

Introduction
5-tert-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole core, a key scaffold in numerous biologically active m

carbaldehyde group and a sterically hindering tert-butyl group makes it a valuable and versatile intermediate in medicinal chemistry and organic synth

prominent in the development of novel pharmaceutical agents, including potential antifungal and antiviral candidates.[2][3]

Understanding the fundamental physicochemical properties of this intermediate, specifically its solubility and stability, is paramount for researchers, sc

professionals. These parameters directly influence reaction conditions, purification strategies, formulation development, and the ultimate reliability of e

provides a comprehensive technical overview of the methodologies used to assess the solubility and stability of 5-tert-Butyl-1H-imidazole-4-carbald
principles and regulatory standards.

Physicochemical Properties
A foundational understanding begins with the compound's basic physical and chemical characteristics. These properties provide the initial context for 

experiments.

Property Value Source(s)

CAS Number 714273-83-3 [4]

Molecular Formula C₈H₁₂N₂O

Molecular Weight 152.19 g/mol

Appearance Solid

IUPAC Name 5-tert-butyl-1H-imidazole-4-carbaldehyde

Storage Conditions Inert atmosphere, 2-8°C [5]

Solubility Assessment
Solubility, the concentration of a solute in a saturated solution at a specific temperature, is a critical attribute in drug discovery and development.[6] It 

synthesis and purification, influences bioavailability in preclinical studies, and is a cornerstone of formulation design.[7] The structure of 5-tert-Butyl-1
polar imidazole ring and nonpolar tert-butyl group, suggests a nuanced solubility profile.

Theoretical Considerations
Imidazole Moiety: The imidazole ring contains both a weakly acidic N-H proton and a basic nitrogen atom, allowing it to act as both a hydrogen bon

confers solubility in polar protic solvents.

Tert-Butyl Group: This large, nonpolar alkyl group increases the lipophilicity of the molecule, which is expected to enhance solubility in nonpolar org

aqueous media.

Carbaldehyde Group: The aldehyde functional group is polar and can participate in hydrogen bonding, contributing to solubility in polar solvents.
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Based on these features, the compound is anticipated to exhibit good solubility in polar organic solvents like DMSO, DMF, and lower-chain alcohols, m

like dichloromethane, and low solubility in water and nonpolar hydrocarbons.

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6] It measures the conce

solution after a state of equilibrium has been reached between the dissolved and undissolved solid.

Methodology:

Preparation: Add an excess amount of 5-tert-Butyl-1H-imidazole-4-carbaldehyde to a series of vials, each containing a precisely measured volum

1.2 HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Ethanol, Acetonitrile, DMSO). The presence of undissolved solid is essential to ensure sa

Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator. The g

equilibrium, which can take from 24 to 72 hours.[8]

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle. To ensure complete remova

samples.

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical 

Chromatography with UV detection (HPLC-UV).[7] Quantification is achieved by comparing the sample's response to a calibration curve generated

[9]

Anticipated Solubility Profile
The following table outlines the expected qualitative solubility based on the compound's structure and general principles of solubility for similar hetero

Solvent Solvent Type Anticipated Qualitative Solubility Rationale

Water Polar Protic (Aqueous) Low

The large no

reducing affi

network.

0.1 N HCl (pH 1.2) Aqueous Buffer Moderate
The basic ni

protonated, 

pH 6.8 Phosphate Buffer Aqueous Buffer Low

At this pH, th

form, exhibit

water.[8]

Ethanol Polar Protic (Organic) Soluble
Capable of h

and aldehyd

Dichloromethane Aprotic Soluble
Effective at s

compounds.

Acetonitrile Polar Aprotic Soluble
A common s

molecules.

Dimethyl Sulfoxide (DMSO) Polar Aprotic Highly Soluble
A powerful, h

dissolving a 
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subgraph "Experimental Workflow"

    A[/"Add Excess Compound to Vial"/] -- "1. Preparation" --> B(Add Solvent);

    B -- "2. Agitate @ Constant Temp

(24-72h)" --> C{Equilibrium Reached};

C -- "3. Centrifuge" --> D[/"Separate Supernatant"/];

D -- "4. Dilute Sample" --> E(Analyze by HPLC-UV);

E -- "5. Compare to

Calibration Curve" --> F[/"Calculate Solubility (mg/mL)"/];

end

// Node Styling

A [fillcolor="#4285F4", fontcolor="#FFFFFF"];

B [fillcolor="#4285F4", fontcolor="#FFFFFF"];

C [shape=diamond, fillcolor="#FBBC05"];

D [fillcolor="#34A853", fontcolor="#FFFFFF"];

E [fillcolor="#34A853", fontcolor="#FFFFFF"];

F [shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

Workflow for the Shake-Flask Solubility Method.

Stability Assessment and Forced Degradation
Evaluating the intrinsic stability of a compound is a mandatory step in pharmaceutical development.[13] Forced degradation (or stress testing) involve

more severe than those used for accelerated stability testing.[14] These studies are crucial for identifying potential degradation products, understandi

stability-indicating analytical methods that can accurately measure the compound in the presence of its degradants.[13][14][15]

Potential Degradation Pathways
Imidazole Ring: The imidazole moiety can be susceptible to oxidation and photodegradation.[16] Oxidative conditions may lead to ring-opening or t

Aldehyde Group: Aldehydes are prone to oxidation, readily converting to the corresponding carboxylic acid. This is a common degradation pathway

Hydrolysis: While the core imidazole structure is generally stable to hydrolysis, extreme pH conditions could potentially promote degradation, espec

Experimental Protocol: Forced Degradation Studies
Forced degradation studies should be performed on a solution of 5-tert-Butyl-1H-imidazole-4-carbaldehyde, with the goal of achieving 5-20% degra

recommended by ICH guidelines.[10]

Methodology:

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent, such as a mixture of acetonitrile and water.

Application of Stress Conditions: For each condition, mix the stock solution with the stressor and incubate for a defined period. A control sample (un

concurrently.

Acid Hydrolysis: Treat with 0.1 N HCl at an elevated temperature (e.g., 60°C).[10]

Base Hydrolysis: Treat with 0.1 N NaOH at room temperature and/or elevated temperature.[10] Imidazole moieties can be liable to base-mediate
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Oxidation: Expose the solution to 3-30% hydrogen peroxide (H₂O₂) at room temperature.[10][16]

Thermal Degradation: Heat the solution at a high temperature (e.g., 80°C).[13] A sample of the solid compound should also be stressed thermally

Photodegradation: Expose the solution to a controlled light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[10

Sample Analysis: After the designated stress period, quench any reactions if necessary (e.g., neutralize acid/base samples). Analyze all stressed s

stability-indicating HPLC method.

Data Evaluation: Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the

chromatograms for the appearance of new peaks, which represent degradation products.

Anticipated Stability Profile
The following table summarizes the expected outcomes from the forced degradation studies.

Stress Condition Severity Anticipated Outcome Potential D

Acid Hydrolysis 0.1 N HCl, 60°C Likely Stable Minimal deg

Base Hydrolysis 0.1 N NaOH, RT Potential Degradation
Possible bas

imidazole rin

Oxidation 3% H₂O₂, RT Significant Degradation
Oxidation of

potential oxi

Thermal 80°C (Solution) Potential Degradation
Moderate de

the duration

Photolytic ICH Q1B Light Source Potential Degradation
Imidazole m

photodegrad
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// Central Node

substance [label="Drug Substance in Solution", pos="0,0!", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFF

// Stress Conditions Nodes

acid [label="Acid Hydrolysis\n(0.1N HCl, 60°C)", pos="-3,-2!", fillcolor="#FBBC05"];

base [label="Base Hydrolysis\n(0.1N NaOH, RT)", pos="3,-2!", fillcolor="#FBBC05"];

oxidation [label="Oxidation\n(3% H2O2, RT)", pos="-4,2!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

thermal [label="Thermal Stress\n(80°C)", pos="4,2!", fillcolor="#FBBC05"];

photo [label="Photolytic Stress\n(ICH Q1B)", pos="0,4!", fillcolor="#FBBC05"];

// Analysis Node

analysis [label="Analysis by Stability-Indicating\nHPLC Method", pos="0,-5!", shape=parallelogram, fillcolor=

// Edges

substance -- acid;

substance -- base;

substance -- oxidation;

substance -- thermal;

substance -- photo;
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acid -- analysis;

base -- analysis;

oxidation -- analysis;

thermal -- analysis;

photo -- analysis;

}

Forced Degradation Experimental Design.

Stability-Indicating Analytical Method
A crucial component of both solubility and stability testing is a robust analytical method capable of separating and quantifying the parent compound fro

[15][17] A reverse-phase HPLC method with UV detection is the most common and suitable approach.[17]

Representative HPLC-UV Method Parameters:

Column: C18 reverse-phase column (e.g., 5 µm, 4.6 x 250 mm).

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitr

compounds of varying polarity.[10][18]

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection: UV detector set to a wavelength where the imidazole chromophore absorbs, likely around 210-280 nm.

Validation: The method must be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Conclusion
5-tert-Butyl-1H-imidazole-4-carbaldehyde is a compound of significant interest in synthetic and medicinal chemistry. A thorough understanding of it

academic but a practical necessity for its effective application. This guide outlines the standard, industry-accepted protocols for evaluating these critic

anticipated to be soluble in common polar organic solvents and susceptible to degradation under oxidative and potentially basic and photolytic conditi

primary site for oxidation. The experimental frameworks described herein provide a robust starting point for any researcher aiming to characterize this

data integrity and facilitating downstream success in the drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While

protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea
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